

Thionicotinamide chemical properties and structure

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Thionicotinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionicotinamide, a sulfur-containing analog of nicotinamide, is a molecule of significant interest in medicinal chemistry and biochemical research. It functions as a prodrug, undergoing intracellular conversion to **thionicotinamide** adenine dinucleotide phosphate (NADPS), a potent inhibitor of key metabolic enzymes. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of **thionicotinamide**, with a focus on its mechanism of action and potential therapeutic applications. The information is presented to be a valuable resource for researchers and professionals in the fields of drug discovery and development.

Chemical Properties and Structure

Thionicotinamide, also known by its IUPAC name pyridine-3-carbothioamide, is a heterocyclic compound with the chemical formula $C_6H_6N_2S$.[1] It is structurally analogous to nicotinamide, with the oxygen atom of the amide group replaced by a sulfur atom. This substitution imparts unique chemical and biological properties to the molecule.



Physicochemical Properties

A summary of the key physicochemical properties of **thionicotinamide** is presented in Table 1. The compound is a yellow to yellow-green crystalline powder.[2] While qualitative information suggests solubility in water and various organic solvents, precise quantitative data is not readily available in public literature.[2]

Table 1: Physicochemical Properties of **Thionicotinamide**

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ S	[1]
Molecular Weight	138.19 g/mol	[1]
Appearance	Yellow to yellow-green powder	[2]
Melting Point	185-190 °C	[2]
Boiling Point (Predicted)	278.9 ± 32.0 °C	
pKa (Predicted)	12.01 ± 0.29	_
CAS Number	4621-66-3	[1]
IUPAC Name	pyridine-3-carbothioamide	[1]
SMILES	C1=CC(=CN=C1)C(=S)N	[1]
InChI Key	XQWBMZWDJAZPPX- UHFFFAOYSA-N	[1]

Spectroscopic Data

The structural elucidation of **thionicotinamide** is supported by various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for **Thionicotinamide**



Technique	Data
¹ H NMR	Specific chemical shifts and coupling constants are not detailed in the readily available literature.
¹³ C NMR	Specific chemical shifts are not detailed in the readily available literature.
FT-IR	Characteristic peaks for C=S stretching, N-H stretching and bending, and aromatic C-H and C=C stretching are expected. However, specific peak assignments are not readily available in public literature.
UV-Vis	The UV-visible spectrum is expected to show absorptions characteristic of the pyridine and thioamide chromophores. Specific \(\text{\text{max}} \) and molar absorptivity values are not readily available in public literature.

Biological Activity and Mechanism of Action

Thionicotinamide exerts its biological effects as a prodrug.[3][4] Upon entering the cell, it is converted to its active form, **thionicotinamide** adenine dinucleotide phosphate (NADPS), through the nicotinamide adenine dinucleotide (NAD+) salvage pathway. NADPS then acts as a dual inhibitor of two key enzymes in cellular metabolism: NAD+ kinase (NADK) and glucose-6-phosphate dehydrogenase (G6PD).[3][5]

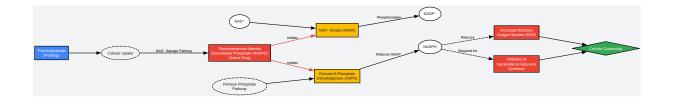
- Inhibition of NAD+ Kinase (NADK): NADK is the enzyme responsible for the phosphorylation of NAD+ to form NADP+. By inhibiting NADK, NADPS effectively blocks the production of NADP+.[5][6]
- Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD): G6PD is the rate-limiting enzyme of the pentose phosphate pathway, a major source of cellular NADPH. NADPS has been shown to be a potent inhibitor of G6PD.[5]



The dual inhibition of NADK and G6PD leads to a significant reduction in the cellular pool of NADPH.[5] NADPH is a crucial reducing equivalent required for various anabolic processes, including nucleotide and fatty acid synthesis, and for the regeneration of reduced glutathione, a key antioxidant. The depletion of NADPH results in increased levels of reactive oxygen species (ROS) and enhanced oxidative stress, ultimately leading to cytotoxicity, particularly in rapidly proliferating cancer cells which have a high demand for NADPH.[5][7]

Signaling Pathway

The mechanism of action of **thionicotinamide** can be visualized as a signaling pathway that disrupts cellular redox homeostasis.



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Caption: Mechanism of action of thionicotinamide.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **thionicotinamide** are often proprietary or published in specialized chemical literature. However, generalized procedures based on established chemical principles are provided below.



Synthesis of Thionicotinamide

A general method for the synthesis of **thionicotinamide** involves the thionation of nicotinamide. This can be achieved using various thionating reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

General Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinamide in a suitable anhydrous solvent (e.g., toluene, dioxane).
- Addition of Thionating Reagent: Add the thionating reagent (e.g., Lawesson's reagent, typically 0.5 equivalents) to the solution.
- Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thinlayer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up
 procedure will depend on the specific thionating reagent used and may involve filtration,
 extraction, and/or column chromatography.
- Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure thionicotinamide.

Note: Thionation reactions should be performed in a well-ventilated fume hood as they can produce odorous and toxic byproducts.

A patent for the preparation of a **thionicotinamide** derivative provides a more detailed, multistep chemical synthesis process that could be adapted for the synthesis of **thionicotinamide** itself.[8]

Quantification of Thionicotinamide

The quantification of **thionicotinamide** in biological matrices can be achieved using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector.

General HPLC-UV Method:



- Sample Preparation: Extract **thionicotinamide** from the biological matrix (e.g., plasma, cell lysate) using a suitable protein precipitation and extraction solvent (e.g., acetonitrile, methanol). Centrifuge to remove precipitated proteins.
- Chromatographic Separation:
 - Column: Use a C18 reversed-phase column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
 - Injection Volume: 10-20 μL.
- Detection: Monitor the absorbance at the λmax of thionicotinamide.
- Quantification: Create a calibration curve using standards of known thionicotinamide concentrations to quantify the amount in the sample.

For more sensitive and specific quantification, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[9][10][11] [12]

Conclusion

Thionicotinamide is a promising molecule with a well-defined mechanism of action that targets cellular redox metabolism. Its ability to induce oxidative stress and inhibit key biosynthetic pathways makes it a compelling candidate for further investigation as a therapeutic agent, particularly in the context of cancer. This technical guide provides a foundational understanding of its chemical properties, structure, and biological activity to aid researchers and drug development professionals in their ongoing exploration of this and similar compounds. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and selective analogs.



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